N-(2-aminophenyl)-3-(trifluoromethyl)benzamide - 400073-82-7

N-(2-aminophenyl)-3-(trifluoromethyl)benzamide

Catalog Number: EVT-3178950
CAS Number: 400073-82-7
Molecular Formula: C14H11F3N2O
Molecular Weight: 280.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RAF709 is a potent and selective inhibitor of B-Raf and C-Raf kinases []. These kinases are part of the RAS-RAF-MEK-ERK signaling pathway, which plays a crucial role in cell growth and proliferation []. Mutations in genes within this pathway, particularly KRAS, are implicated in over 30% of human cancers []. RAF709's selectivity for B-Raf and C-Raf kinases makes it a potential therapeutic agent for cancers driven by KRAS mutations, which currently represent a high unmet medical need [].

Mechanism of Action

RAF709 functions by selectively inhibiting B-Raf and C-Raf kinases []. By targeting these kinases, RAF709 disrupts the RAS-RAF-MEK-ERK signaling pathway, effectively suppressing downstream signaling molecules like pMEK []. This inhibition ultimately leads to the suppression of tumor cell proliferation and demonstrates efficacy in KRAS mutant xenograft models [].

Physical and Chemical Properties Analysis

The abstract highlights the solubility of RAF709 as a key property addressed during its development []. Improving solubility was crucial for achieving potent cellular activity and efficacy in biological models []. Other physical and chemical properties are not discussed in the abstract.

Applications

The primary application of RAF709, as indicated by the research, is as a potential therapeutic agent for cancers driven by KRAS mutations []. Its potent and selective inhibition of B-Raf and C-Raf kinases, coupled with its efficacy in preclinical models, makes it a promising candidate for further development as an anti-cancer drug [].

N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)

Compound Description: NA is a potent HDAC inhibitor with a distinct structure-activity relationship (SAR). It demonstrates selectivity for class I HDACs, particularly HDAC1, HDAC2, and HDAC3, displaying nanomolar IC50 values. Its antiproliferative activity against A2780 and HepG2 cancer cell lines is significantly higher than that of suberoylanilide hydroxamic acid (SAHA), a known HDAC inhibitor. Mechanistically, NA induces G2/M phase cell cycle arrest and apoptosis in HepG2 cells, contributing to its antitumor effects.

3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide

Compound Description: This benzamide derivative is noteworthy for exhibiting concomitant dimorphism, existing in two distinct crystalline forms simultaneously. Both forms, Form I (triclinic, P1, Z′ = 2) and the high-temperature form (monoclinic, Cc, Z′ = 4), display similar density and lattice energy. Notably, both forms exhibit multiple molecules in the asymmetric unit.

Relevance: This compound shares the core structure of N-(2-aminophenyl)-3-(trifluoromethyl)benzamide, with the key difference being the replacement of the amino group on the 2-aminophenyl ring with a trifluoromethyl group. This substitution alters the intermolecular interactions and packing arrangements within the crystal lattice, leading to the observed polymorphism.

5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807)

Compound Description: MMV665807 exhibits promising antibacterial and antibiofilm properties against methicillin-resistant and methicillin-sensitive Staphylococcus aureus. It shows a bactericidal effect and is more effective in killing S. aureus biofilms compared to conventional antibiotics. The compound has low cytotoxicity against human keratinocytes and primary endothelial cells.

N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103)

Compound Description: MGCD0103 is an orally active, isotype-selective HDAC inhibitor that specifically targets HDACs 1-3 and 11 at submicromolar concentrations. It exhibits anticancer activity by inhibiting cancer cell proliferation, inducing histone acetylation, upregulating p21 protein expression, and triggering cell cycle arrest and apoptosis. Due to its promising preclinical profile, MGCD0103 has progressed to clinical trials as a potential anticancer agent.

Relevance: MGCD0103 is structurally analogous to N-(2-aminophenyl)-3-(trifluoromethyl)benzamide, sharing the N-(2-aminophenyl)benzamide core. The key difference lies in the presence of a [(4-pyridin-3-ylpyrimidin-2-ylamino)methyl] substituent at the para position of the benzamide ring in MGCD0103. This bulky substituent is crucial for its HDAC isoform selectivity and anticancer activity.

Relevance: GOE1734 shares the N-(2-aminophenyl)benzamide core structure with N-(2-aminophenyl)-3-(trifluoromethyl)benzamide. The primary structural difference is the presence of an amino group at the para position of the benzamide ring in GOE1734 instead of the trifluoromethyl group.

Properties

CAS Number

400073-82-7

Product Name

N-(2-aminophenyl)-3-(trifluoromethyl)benzamide

IUPAC Name

N-(2-aminophenyl)-3-(trifluoromethyl)benzamide

Molecular Formula

C14H11F3N2O

Molecular Weight

280.24 g/mol

InChI

InChI=1S/C14H11F3N2O/c15-14(16,17)10-5-3-4-9(8-10)13(20)19-12-7-2-1-6-11(12)18/h1-8H,18H2,(H,19,20)

InChI Key

GHMQDKBUBCXCIU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC(=CC=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.